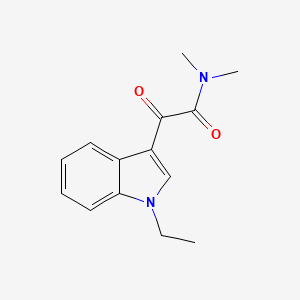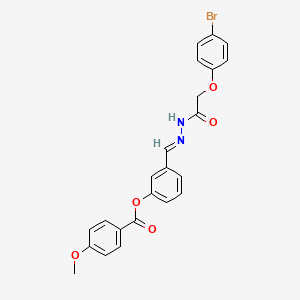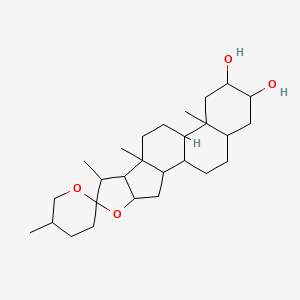
N,N-Dimethyl-1-ethylindole-3-glyoxylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-ethylindole-3-glyoxylamide is a heterocyclic compound with a fascinating structure It contains both an indole ring and a glyoxylamide functional group
-
Indole Ring: : The indole nucleus is an essential heterocyclic system found in various bioactive molecules. It consists of a benzene ring fused to a pyrrole ring, making it aromatic. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties .
-
Glyoxylamide Group:
Analyse Des Réactions Chimiques
The compound likely undergoes various reactions due to its indole scaffold. Common reactions include:
-
Electrophilic Substitution: : Similar to benzene, N,N-Dimethyl-1-ethylindole-3-glyoxylamide readily undergoes electrophilic substitution due to its π-electron delocalization.
-
Oxidation and Reduction: : Depending on the substituents, it may participate in oxidation or reduction reactions.
-
Substitution Reactions: : Nucleophilic substitution at the indole nitrogen or the glyoxylamide carbonyl group is possible.
Reagents and Conditions: : Specific reagents and conditions would vary based on the desired modifications.
Major Products: : The products formed depend on the reaction type and substituents introduced.
Applications De Recherche Scientifique
Medicine: Investigate its antiviral, anticancer, or anti-inflammatory properties.
Chemistry: Use it as a building block for novel compounds.
Industry: Explore its role in materials science or drug development.
Mécanisme D'action
The compound’s mechanism of action remains elusive. Further research is needed to understand its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While direct comparisons are challenging due to limited information, N,N-Dimethyl-1-ethylindole-3-glyoxylamide’s uniqueness lies in its combination of indole and glyoxylamide functionalities.
Similar Compounds:- Tryptophan (contains an indole ring)
- Indole-3-acetic acid (a plant hormone derived from tryptophan) .
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-(1-ethylindol-3-yl)-N,N-dimethyl-2-oxoacetamide |
InChI |
InChI=1S/C14H16N2O2/c1-4-16-9-11(13(17)14(18)15(2)3)10-7-5-6-8-12(10)16/h5-9H,4H2,1-3H3 |
Clé InChI |
UTADTSGBSQBIDS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)







![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)
